2-Fluoro-6-(trifluoromethoxy)benzonitrile
Overview
Description
2-Fluoro-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F4NO It is characterized by the presence of a fluorine atom at the second position and a trifluoromethoxy group at the sixth position on a benzonitrile ring
Preparation Methods
The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzonitrile typically involves the introduction of the fluorine and trifluoromethoxy groups onto a benzonitrile ring. One common method includes the reaction of 2-fluorobenzonitrile with trifluoromethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-Fluoro-6-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Fluoro-6-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorine-containing drugs that can interact with biological targets.
Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
2-Fluoro-4-(trifluoromethoxy)benzonitrile: The position of the trifluoromethoxy group can influence the compound’s chemical properties and reactivity.
2-Fluoro-6-(trifluoromethyl)benzamide:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in chemical research.
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVPZOCVMDKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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